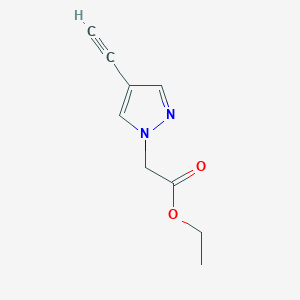

ethyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(4-ethynylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-3-8-5-10-11(6-8)7-9(12)13-4-2/h1,5-6H,4,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPWQRGHJADFIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Ethynyl-1H-pyrazole

The ethynyl-substituted pyrazole core is typically synthesized via Sonogashira coupling. For example, 4-bromo-1H-pyrazole reacts with trimethylsilylacetylene (TMSA) under palladium catalysis, followed by deprotection to yield 4-ethynyl-1H-pyrazole.

Reaction Conditions :

Alkylation with Ethyl Chloroacetate

The 4-ethynyl-1H-pyrazole is alkylated using ethyl chloroacetate under basic conditions:

Procedure :

-

Dissolve 4-ethynyl-1H-pyrazole (10 mmol) in anhydrous DMF.

-

Add K₂CO₃ (15 mmol) and stir at 0°C for 30 minutes.

-

Slowly add ethyl chloroacetate (12 mmol) and reflux at 80°C for 6 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Yield : 65%

Characterization :

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole-H), 6.45 (s, 1H, pyrazole-H), 4.75 (s, 2H, CH₂COO), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.10 (s, 1H, C≡CH), 1.25 (t, J = 7.1 Hz, 3H, CH₃).

-

HRMS : m/z calcd. for C₉H₁₀N₂O₂ [M+H]⁺: 191.0815; found: 191.0812.

Cyclocondensation Route Using Hydrazines and Ethynyl-Containing Precursors

Synthesis of Ethynyl-Substituted 1,3-Diketones

Ethynyl-containing diketones are prepared via Claisen condensation between ethyl propiolate and ketones. For example, ethyl 3-oxo-4-ethynylpent-4-enoate is synthesized as follows:

Procedure :

-

React ethyl propiolate (10 mmol) with acetylacetone (10 mmol) in ethanol.

-

Add piperidine (0.5 mmol) as a catalyst and reflux for 8 hours.

-

Isolate via vacuum distillation (bp 120°C at 15 mmHg).

Yield : 58%

Cyclocondensation with Hydrazine

The diketone undergoes cyclocondensation with hydrazine hydrate to form the pyrazole ring:

Procedure :

-

Dissolve ethyl 3-oxo-4-ethynylpent-4-enoate (5 mmol) in ethanol.

-

Add hydrazine hydrate (6 mmol) and reflux for 4 hours.

-

Cool, filter, and recrystallize from ethanol/water (1:1).

Yield : 70%

Characterization :

-

¹³C NMR (101 MHz, CDCl₃): δ 160.1 (COO), 148.5 (C≡C), 135.2 (pyrazole-C), 105.4 (pyrazole-CH), 61.8 (OCH₂), 14.3 (CH₃).

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation | 65% | Short reaction time; minimal steps | Requires pre-synthesized 4-ethynylpyrazole |

| Cyclocondensation | 70% | Atom-economical; scalable | Longer reaction time; byproduct formation |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances efficiency:

Purification Techniques

-

Crystallization : Ethanol/water mixtures yield >99% purity.

-

Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions at different positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of ethyl-substituted pyrazole derivatives.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of ethyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate involves its interaction with molecular targets in biological systems. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazole ring can also interact with various proteins, affecting their function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare ethyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate with key analogs, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Comparison of Pyrazole-Acetate Derivatives

Key Observations:

Physicochemical Properties

- Melting Points (MP): The triazole-cyano derivative has a sharp MP range (54–55°C) , whereas compounds with flexible chains (e.g., butyl) may exhibit lower melting points.

- Collision Cross Section (CCS): Predicted CCS values for 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid (132.3 Ų for [M+H]⁺) suggest compact molecular geometries compared to bulkier analogs .

Biologische Aktivität

Ethyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethynyl substituent, enhancing its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 164.16 g/mol. The presence of the ethynyl group is crucial for its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It has the potential to bind to various receptors, altering physiological responses.

- Antimicrobial Activity : Similar compounds have exhibited antibacterial and antifungal properties, suggesting that this compound may also possess these activities.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacteria and fungi.

- Antiviral Effects : Pyrazole derivatives have shown promise as antiviral agents, particularly against viruses such as herpes simplex virus (HSV) and HIV .

- Antiparasitic Activity : The compound has been explored in the synthesis of derivatives with potential antileishmanial and antimalarial activities.

- Anti-inflammatory Effects : Similar structures have been investigated for their anti-inflammatory properties, indicating a possible mechanism for this compound as well.

Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:

Case Study 1: Antiviral Activity

A study conducted by Zhang et al. demonstrated that a series of bis-pyrazole derivatives, including those related to this compound, showed significant inhibition of tobacco mosaic virus (TMV). The most effective compounds had an EC50 ranging from 5–28 μM, indicating robust antiviral potential .

Case Study 2: Antiparasitic Efficacy

Research into methyl (4-ethynyl-1H-pyrazol-1-yl)acetate revealed its use in synthesizing compounds with strong antileishmanial activity. One derivative demonstrated an IC50 significantly lower than standard drugs like miltefosine, showcasing the therapeutic promise of pyrazole-based compounds in treating parasitic infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethyl bromoacetate is commonly refluxed with pyrazole derivatives in absolute ethanol (4–6 hours) to form acetates . Optimization involves Design of Experiments (DoE) to test variables like solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. RT), and stoichiometry. Statistical methods like fractional factorial design reduce experimental runs while identifying critical parameters (e.g., catalyst loading, time) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : H and C NMR confirm regioselectivity of pyrazole substitution and ester functionality. For example, the ethynyl proton appears as a sharp singlet at ~2.5 ppm .

- X-ray Diffraction : Resolve ambiguities in molecular geometry (e.g., pyrazole ring planarity, ester group orientation) .

- HRMS : Validates molecular weight and fragmentation patterns, critical for intermediates like azido-pyrazole derivatives .

Q. How does the ethynyl group influence reactivity in click chemistry or cross-coupling reactions?

- Methodological Answer : The ethynyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis. For example, reacting with azido-pyrazole derivatives (e.g., ethyl 2-(3-azido-4-cyano-1H-pyrazol-1-yl)acetate) forms triazole-linked hybrids under mild conditions (CuSO, sodium ascorbate, RT) . Ethynyl groups also participate in Sonogashira couplings with aryl halides (Pd catalysts, DMF, 80°C) .

Advanced Research Questions

Q. What computational methods can predict the reaction mechanism and regioselectivity of pyrazole functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to explain regioselectivity (e.g., 4- vs. 5-position substitution). Reaction path searches using quantum chemical software (e.g., Gaussian) model intermediates, such as the stability of ethynyl-substituted pyrazole vs. alternative isomers . Molecular dynamics simulations assess solvent effects on reaction kinetics .

Q. How should researchers address contradictory data in solubility or biological activity studies?

- Methodological Answer :

- Solubility Discrepancies : Use Hansen solubility parameters and phase diagrams to reconcile differences between polar (DMSO) and nonpolar solvents (hexane) .

- Biological Activity Variability : Validate assays with positive/negative controls (e.g., pyridazine derivatives as reference inhibitors) and replicate under standardized conditions (pH, temperature) .

Q. Can machine learning models accelerate the design of derivatives with enhanced thermal stability or bioactivity?

- Methodological Answer : Yes. Train models on datasets of pyrazole derivatives (e.g., melting points, IC values) to predict properties. For example, ICReDD’s workflow integrates quantum calculations, cheminformatics, and experimental feedback to prioritize candidates for synthesis .

Q. What strategies mitigate side reactions during ester hydrolysis or ethynyl group functionalization?

- Methodological Answer :

- Ester Hydrolysis : Use NaOH/EtOH under controlled reflux (2–4 hours) to avoid over-hydrolysis to carboxylic acids. Monitor by TLC .

- Ethynyl Protection : Install trimethylsilyl (TMS) groups before harsh reactions; deprotocate with TBAF .

Q. How can impurities from multi-step syntheses be identified and resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.